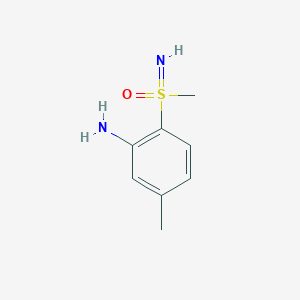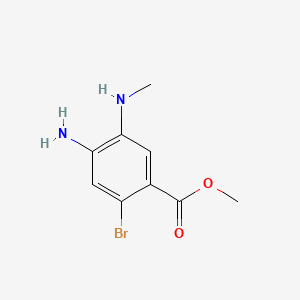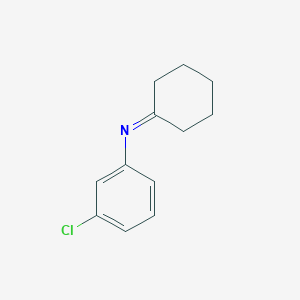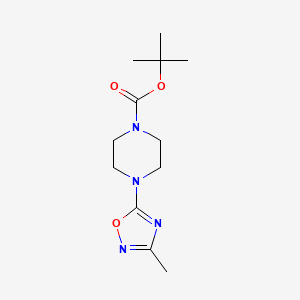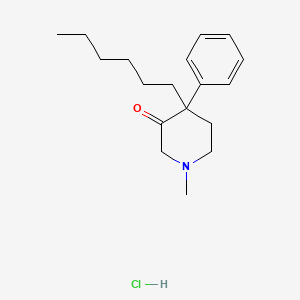
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidinone .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and annulation reactions, which are optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
7500-17-6 |
|---|---|
Fórmula molecular |
C18H28ClNO |
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
4-hexyl-1-methyl-4-phenylpiperidin-3-one;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-3-4-5-9-12-18(16-10-7-6-8-11-16)13-14-19(2)15-17(18)20;/h6-8,10-11H,3-5,9,12-15H2,1-2H3;1H |
Clave InChI |
FGSUXGOGDKOXJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CCN(CC1=O)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)


